6-Bromo-2-cyano-3-nitrobenzoic acid
Overview
Description
6-Bromo-2-cyano-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H3BrN2O41. It is not intended for human or veterinary use and is used only for research purposes1.
Synthesis Analysis
The synthesis of 6-Bromo-2-cyano-3-nitrobenzoic acid is not well documented in the literature. However, related compounds such as boronic esters have been synthesized using a radical approach23. The Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, is a widely used method for forming carbon-carbon bonds2.Molecular Structure Analysis
The molecular structure of 6-Bromo-2-cyano-3-nitrobenzoic acid is not explicitly mentioned in the literature. However, the compound’s molecular formula, C8H3BrN2O4, provides some insight into its structure1.Chemical Reactions Analysis
The specific chemical reactions involving 6-Bromo-2-cyano-3-nitrobenzoic acid are not well documented. However, nitro compounds, which are a class of nitrogen derivatives, are known to participate in a variety of reactions, including displacement reactions with nitrite ions4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 6-Bromo-2-cyano-3-nitrobenzoic acid are not well documented. However, it is known that the compound has a molecular weight of 271.02 g/mol1.Safety And Hazards
The safety data sheet for 6-Bromo-2-cyano-3-nitrobenzoic acid is not readily available. However, it is generally recommended to handle such compounds with care, avoiding contact with skin and eyes, and preventing ingestion and inhalation5.
Future Directions
The future directions for research on 6-Bromo-2-cyano-3-nitrobenzoic acid are not well documented. However, given its potential use in organic synthesis, it could be a subject of interest in the development of new synthetic methods3.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
6-bromo-2-cyano-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-2-6(11(14)15)4(3-10)7(5)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGRWWVHQKUIMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyano-3-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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